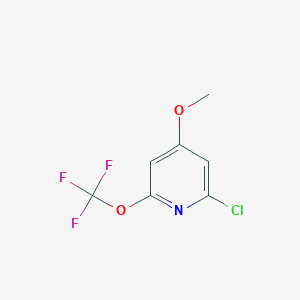
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chloro and trifluoromethoxy groups on the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine has several scientific research applications, including:
作用机制
The mechanism by which 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine exerts its effects depends on its specific applicationThe chloro and methoxy groups can also influence the compound’s binding affinity and selectivity for specific enzymes and receptors .
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound has similar structural features but lacks the methoxy group.
2-Chloro-6-(trifluoromethoxy)aniline: This compound has a similar trifluoromethoxy group but differs in the position of the chloro group and the presence of an amino group.
Uniqueness
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is unique due to the combination of its chloro, methoxy, and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, making it a valuable intermediate in various synthetic and industrial applications.
属性
分子式 |
C7H5ClF3NO2 |
|---|---|
分子量 |
227.57 g/mol |
IUPAC 名称 |
2-chloro-4-methoxy-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO2/c1-13-4-2-5(8)12-6(3-4)14-7(9,10)11/h2-3H,1H3 |
InChI 键 |
YMLKCDBBXVJJAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


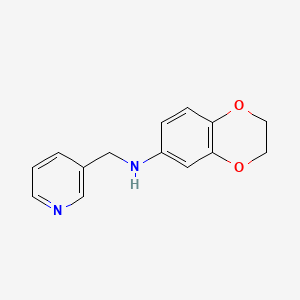

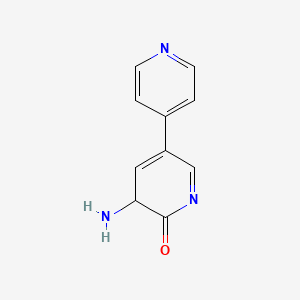
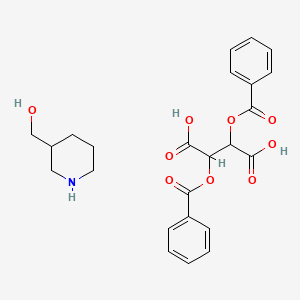
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
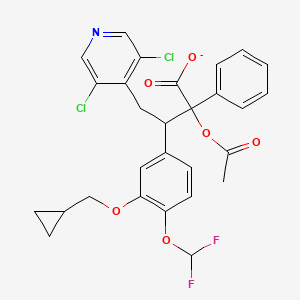
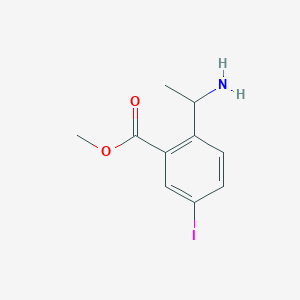
![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
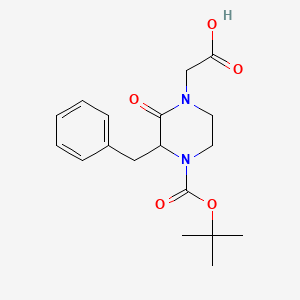
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)

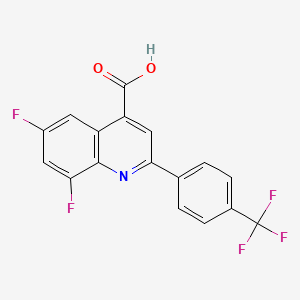
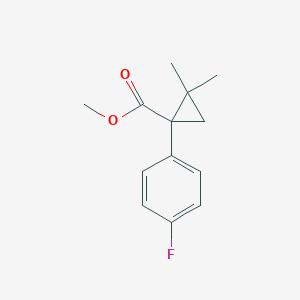
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
